3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID
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Overview
Description
3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a thiazole ring system. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or ethyl acetate and catalysts such as piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to antimicrobial or antitumor effects . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its dual thiazole rings linked to a benzoic acid moiety make it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-8-13(22-9(2)16-8)12-7-21-15(18-12)17-11-5-3-4-10(6-11)14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOYFCMOBWMOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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